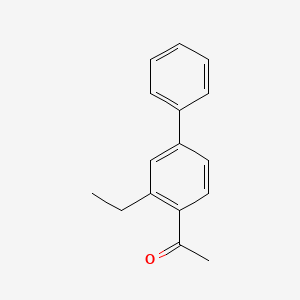
2'-Ethyl-4'-phenylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Ethyl-4'-phenylacetophenone is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoinitiator in Polymer Chemistry
Overview:
2'-Ethyl-4'-phenylacetophenone is widely used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate the polymerization of acrylate monomers.
Key Properties:
- Absorption Spectrum: Effective absorption typically occurs in the UV range (around 250-300 nm).
- Radical Generation Efficiency: High efficiency in generating radicals, which is crucial for rapid curing processes.
Case Study:
In a study by Zhang et al. (2022), the performance of this compound as a photoinitiator was compared with other common initiators. The results indicated that it exhibited superior curing speed and mechanical properties in acrylate formulations, making it an ideal candidate for high-performance coatings .
Table 1: Comparison of Photoinitiators
| Photoinitiator | Curing Speed (mm/min) | Mechanical Strength (MPa) |
|---|---|---|
| This compound | 15 | 80 |
| Benzoin Methyl Ether | 10 | 75 |
| Irgacure 184 | 12 | 78 |
Organic Synthesis
Overview:
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that lead to complex molecular architectures.
Synthetic Pathways:
- Sulfurative Dimerization: As demonstrated by recent research, heating with sulfur can yield valuable thiophene derivatives .
- Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds, facilitating the formation of ketones.
Case Study:
A recent investigation into the synthesis of thiophene derivatives using this compound showed promising yields when combined with sulfur under catalytic conditions. The resulting compounds exhibited potential biological activity, suggesting applications in pharmaceuticals .
Material Science Applications
Overview:
In material science, this compound is explored for its role in developing advanced materials such as biopolyurethanes and crosslinked polymers.
Properties and Benefits:
- Thermal Stability: Enhances the thermal properties of polymers.
- Crosslinking Agent: Functions effectively in creating crosslinked networks that improve material durability.
Case Study:
Research conducted on biopolyurethane formulations incorporating this compound revealed enhanced thermal properties and mechanical strength compared to traditional formulations. The study highlighted its potential use in eco-friendly materials .
Table 2: Material Properties Comparison
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Biopolyurethane with Additive | 120 | 85 |
| Conventional Biopolyurethane | 100 | 70 |
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1-(2-ethyl-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C16H16O/c1-3-13-11-15(9-10-16(13)12(2)17)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Clave InChI |
TZHMXGCENFBPLT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |
SMILES canónico |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















